(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC20108441
Molecular Formula: C23H16FN3O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16FN3O4S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C23H16FN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12- |
| Standard InChI Key | CAIXXLWIJZXFQG-NDENLUEZSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2)OC |
Introduction
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo[3,2-b]triazole derivatives. It features a unique structural arrangement, including a thiazole ring fused with a triazole ring, along with a furan moiety and various substituents such as dimethoxyphenyl and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis Methods
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6(5H)-one typically involves multi-step organic reactions. Common methods include:
-
Step 1: Formation of the thiazole ring through condensation reactions.
-
Step 2: Introduction of the triazole moiety via cyclization reactions.
-
Step 3: Incorporation of the furan and phenyl substituents through cross-coupling reactions.
These steps require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection.
Biological Activities and Potential Applications
Compounds within the thiazolo[3,2-b]triazole class have been studied for various biological activities, including:
-
Anticancer Properties: Derivatives have shown cytotoxic effects against cancer cell lines.
-
Antimicrobial Activity: Potential for inhibiting microbial growth.
-
Pharmacological Effects: Interaction with enzymes and receptors can modulate disease pathways.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Cancer treatment |
| Antimicrobial | Infection control |
| Pharmacological Effects | Modulation of disease pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume